molecular formula C22H22LiN5O2 B1574223 GSK-J1 lithium salt

GSK-J1 lithium salt

Cat. No. B1574223
M. Wt: 395.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

Scientific Research Applications

GSK-3 Inhibition

GSK-J1 lithium salt, as a derivative of lithium, inhibits Glycogen Synthase Kinase-3 (GSK-3), a crucial negative regulator in various signaling pathways. Lithium acts as a direct inhibitor of GSK-3, playing a significant role in research settings to understand the role of GSK-3 in diverse biological effects. Lithium induces inhibitory N-terminal phosphorylation of GSK-3 through direct inhibition, regulating its own phosphorylation status and affecting various cellular functions (Zhang et al., 2003).

Wnt Signaling Pathway Activation

GSK-J1 lithium salt's inhibition of GSK-3 beta leads to the activation of the Wnt signaling pathway. This pathway is central in the development of both invertebrates and vertebrates. Research shows that lithium can mimic the action of the Wnt pathway in vivo, leading to the accumulation of beta-catenin protein, a key component of this pathway. This activation is attributed to the inhibitory effect of lithium on GSK-3 beta (Hedgepeth et al., 1997).

Impact on Circadian Rhythm

Lithium's inhibition of GSK-3 has implications for the circadian clock. It phosphorylates and stabilizes the orphan nuclear receptor Rev-erbα, a negative component of the circadian clock. Lithium treatment leads to rapid degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a therapeutic target (Yin et al., 2006).

Therapeutic Targeting of GSK-3

GSK-J1 lithium salt, through its inhibition of GSK-3, presents a potential therapeutic avenue in various diseases. Research indicates that targeting GSK-3 might be effective in developing novel mood-stabilizing medications, suggesting its critical role in neuronal signaling pathways. This approach is based on the mechanism of action of lithium and seeks to create more specific medications with fewer side effects (Gould, 2006).

Dual Inhibitory Actions and Outcomes

GSK-J1 lithium salt demonstrates dual inhibitory actions on GSK-3, both directly and by increasing its inhibitory phosphorylation. These dual effects enhance lithium's influence on crucial GSK-3-regulated functions such as gene expression, cell structure, and survival (Jope, 2003).

properties

Product Name

GSK-J1 lithium salt

Molecular Formula

C22H22LiN5O2

Molecular Weight

395.38

Origin of Product

United States

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